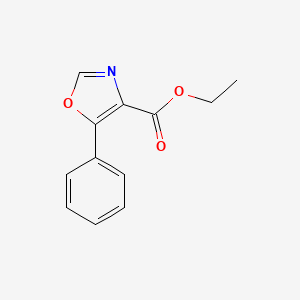

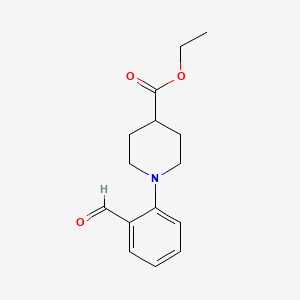

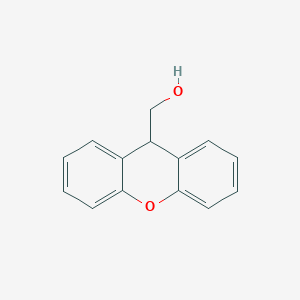

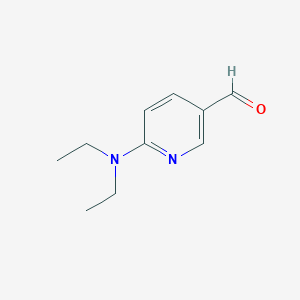

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-Difluorobenzyl)-1-methoxypropan-2-amine (DFMO) is a synthetic derivative of the naturally occurring amino acid ornithine. It is widely studied for its potential to inhibit the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. DFMO has been studied for its potential to inhibit cancer cell growth and has been used in preclinical studies for the treatment of various types of cancer.

科学的研究の応用

PFAS Removal by Amine-Functionalized Sorbents

Amine-functionalized sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, where their effectiveness is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This application is critical due to the low recommended safe concentrations of PFAS in drinking water and their persistence in the environment (Ateia et al., 2019).

Adsorption Behavior of PFCs

Adsorption is an effective technology for removing perfluorinated compounds (PFCs) from water, and adsorbents with amine groups exhibit high adsorption capacity for these pollutants. Understanding the adsorption behavior on various materials helps in the preparation of effective adsorbents for PFC removal, highlighting the importance of electrostatic interaction, hydrophobic interaction, and the formation of micelles in achieving high adsorption capacities (Du et al., 2014).

Advanced Oxidation Processes for Amine Degradation

Advanced oxidation processes (AOPs) have been shown to effectively mineralize nitrogen-containing compounds, including aromatic and aliphatic amines, dyes, and pesticides, which are resistant to conventional degradation. These processes are especially relevant for treating water contaminated with toxic and hazardous amino compounds, with ozone and Fenton processes being particularly reactive towards most amines (Bhat & Gogate, 2021).

Role of Amine Activators in Acrylic Bone Cements

Tertiary aromatic amines used as activators in the benzoyl peroxide/amine system for curing acrylic resins, including applications in dental resins or acrylic bone cements, underscore the significant effect of temperature on curing parameters. This review addresses kinetics, mechanism, and the relevance of thermal trauma associated with the implantation of acrylic bone cements, demonstrating the critical role of amine activators (Vázquez et al., 1998).

Amine-functionalized MOFs for CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have shown great promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs are highlighted for their potential applications in catalysis and gas separation, emphasizing the importance of amino functionality towards improving CO2 sorption capacity and separation performance (Lin et al., 2016).

特性

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO/c1-8(7-15-2)14-6-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAGRZSTJMCDSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386025 |

Source

|

| Record name | N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

CAS RN |

353777-75-0 |

Source

|

| Record name | N-(2,6-difluorobenzyl)-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1351241.png)